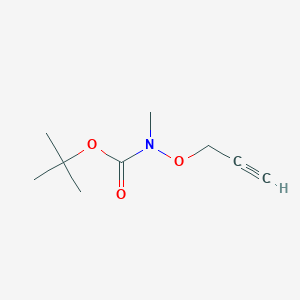
Tert-butyl methyl(prop-2-yn-1-yloxy)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl methyl(prop-2-yn-1-yloxy)carbamate is a chemical compound known for its utility in organic synthesis, particularly in the field of click chemistry. It consists of a propargyl group and a tert-butoxycarbonyl (t-Boc) protected amine group. The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed click chemistry reactions, while the t-Boc protected amine can be deprotected under mild acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(prop-2-yn-1-yloxy)carbamate typically involves the reaction of propargyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl methyl(prop-2-yn-1-yloxy)carbamate undergoes various chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azides in the presence of copper catalysts to form triazoles.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Acids: Mild acids such as trifluoroacetic acid are used for the deprotection of the t-Boc group.
Major Products Formed
Applications De Recherche Scientifique
Tert-butyl methyl(prop-2-yn-1-yloxy)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl methyl(prop-2-yn-1-yloxy)carbamate involves its reactivity in click chemistry and deprotection reactions. The propargyl group reacts with azides to form stable triazoles, while the t-Boc group can be removed to expose the amine functionality. These reactions are facilitated by copper catalysts and mild acids, respectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
- Tert-butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
- Tert-butyl prop-2-yn-1-ylcarbamate
Uniqueness
Tert-butyl methyl(prop-2-yn-1-yloxy)carbamate is unique due to its combination of a propargyl group and a t-Boc protected amine group. This dual functionality allows it to participate in click chemistry reactions and deprotection processes, making it a versatile compound in organic synthesis and biochemical applications .
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-prop-2-ynoxycarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6-7-12-10(5)8(11)13-9(2,3)4/h1H,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVYOWXZLSSFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














